molecular formula C22H20ClN3O2 B11141620 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide

Cat. No.: B11141620
M. Wt: 393.9 g/mol
InChI Key: VZEIPFCYPXJXAA-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring substituted with a chloro group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The starting material, 6-chloroindole, undergoes alkylation with an appropriate ethylating agent to form 2-(6-chloro-1H-indol-1-yl)ethylamine.

    Coupling with Quinoline Derivative: The resulting amine is then coupled with 3-(4-oxo-1(4H)-quinolinyl)propanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinoline N-oxide derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biology: The compound is studied for its effects on cellular signaling pathways and its potential as a therapeutic agent for neurodegenerative diseases.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit topoisomerase enzymes, preventing the relaxation of supercoiled DNA and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate in organic synthesis.

    Cyclometallated platinum compounds: Known for their antitumor activity and DNA interaction properties.

Uniqueness

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-[4-oxo-1(4H)-quinolinyl]propanamide is unique due to its dual functionality, combining the properties of indole and quinoline derivatives. This dual functionality enhances its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

Molecular Formula

C22H20ClN3O2

Molecular Weight

393.9 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-3-(4-oxoquinolin-1-yl)propanamide

InChI

InChI=1S/C22H20ClN3O2/c23-17-6-5-16-7-11-26(20(16)15-17)14-10-24-22(28)9-13-25-12-8-21(27)18-3-1-2-4-19(18)25/h1-8,11-12,15H,9-10,13-14H2,(H,24,28)

InChI Key

VZEIPFCYPXJXAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2CCC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl

Origin of Product

United States

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